molecular formula C9H16ClNS B1405284 1-(Thiophen-2-yl)pentan-1-amine hydrochloride CAS No. 1864056-75-6

1-(Thiophen-2-yl)pentan-1-amine hydrochloride

Cat. No. B1405284
M. Wt: 205.75 g/mol
InChI Key: OVVDPYMHHRHTDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Scientific Research Applications

Spectroscopic Studies and Identification

In forensic science, novel hydrochloride salts of cathinones, including related compounds, have been identified and characterized through spectroscopic studies such as GC-MS, IR, NMR, and X-ray diffraction methods. These studies aid in the identification of novel psychoactive substances, demonstrating the chemical's relevance in forensic analysis and law enforcement efforts (Nycz, Paździorek, Małecki, & Szala, 2016).

Materials Science and Polymer Chemistry

In materials science, thiophene-based compounds are synthesized for applications in electrochemical devices. For instance, polymers containing thiophene units have been investigated for their capacitive behaviors and potential in developing new materials for energy storage devices (Ates & Uludağ, 2012). Additionally, thiophene-containing polymers exhibit promising applications in light-emitting devices, showcasing the versatility of such compounds in advanced materials science (Aydın & Kaya, 2012).

Organic Synthesis and Medicinal Chemistry

In organic synthesis, thiophene derivatives serve as starting materials for generating structurally diverse libraries through various reactions. These compounds facilitate the synthesis of dithiocarbamates, thioethers, and other heterocyclic compounds, highlighting their utility in creating novel chemical entities for drug development and other applications (Roman, 2013).

Photoinitiators for Polymerization

Thiophene derivatives are also explored as photoinitiators for radical and cationic polymerizations under visible light, offering an environmentally friendly alternative to traditional polymerization processes. These compounds enhance polymerization efficiencies and overcome oxygen inhibition, contributing to advancements in polymer science and engineering (Zhang et al., 2015).

Biological Activities and Pharmacology

Explorations into the biological activities of thiophene derivatives reveal their potential as larvicides against mosquito larvae, contributing to the development of new strategies for controlling vector-borne diseases (Nakano et al., 2014). Additionally, novel thiophene-containing Mannich base derivatives have been synthesized and evaluated for anti-diabetic and anti-inflammatory activities, underscoring the therapeutic potential of such compounds (Gopi & Dhanaraju, 2018).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there may be future research directions exploring the potential uses and effects of “1-(Thiophen-2-yl)pentan-1-amine hydrochloride” and similar compounds.

properties

IUPAC Name

1-thiophen-2-ylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-2-3-5-8(10)9-6-4-7-11-9;/h4,6-8H,2-3,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVDPYMHHRHTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-yl)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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